![molecular formula C15H13NO3S B2666053 5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 154187-23-2](/img/structure/B2666053.png)

5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

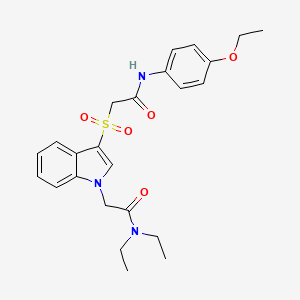

The compound is a derivative of tetrahydrothieno pyridine . Tetrahydrothieno pyridine and its derivatives are important heterocyclic compounds that are widely distributed in nature . They have varied biological activities like anti-inflammatory, vasodilator and blood platelet aggregation inhibitory action .

Synthesis Analysis

Tetrahydrothieno pyridine derivatives have been synthesized by conventional techniques and characterized by elemental analysis, IR, MS, 1H, and 13C NMR . The synthesis often involves the use of 4-methylbenzenesulfonyl chloride .Molecular Structure Analysis

The structure of tetrahydrothieno pyridine consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid and its derivatives have been extensively studied for their potential pharmaceutical applications. A notable study by Muchowski et al. (1985) synthesized and assessed the antiinflammatory and analgesic activities of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds related to 5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid. These compounds demonstrated high potency in analgesic assays and minimal gastrointestinal erosion in rats, highlighting their potential as anti-inflammatory agents (Muchowski et al., 1985).

Coordination Chemistry and Material Science

In the field of coordination chemistry and material science, the structural properties of related compounds have been utilized to synthesize coordination complexes with metals. Mojumdar et al. (2009) explored the synthesis and coordination reactions of [1]Benzofuro[3,2-c]pyridine derivatives, which are structurally related to 5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid. These compounds were used to prepare complexes exhibiting high thermal stability, indicating their potential applications in material science and catalysis (Mojumdar et al., 2009).

Antimicrobial Applications

The antimicrobial properties of derivatives of 5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid have also been a subject of research. Elgemeie et al. (2017) described the synthesis of novel compounds with significant antibacterial and antifungal activity properties. This research underscores the potential of these compounds in developing new antimicrobial agents (Elgemeie et al., 2017).

Advanced Material Applications

Research into the applications of 5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid derivatives extends into the development of advanced materials. For example, Wang et al. (2006) synthesized new polyimides derived from dianhydride monomers containing pyridine moieties. These materials exhibited good thermal stability and mechanical properties, suggesting their suitability for high-performance applications (Wang et al., 2006).

Future Directions

Tetrahydrothieno pyridine and its derivatives are an important class of heterocyclic compounds that are widely distributed in nature . They have shown potent biological activities and may be considered as lead molecules for the development of future drugs . Many drug molecules are available in the market and many molecules are in clinical development containing tetrahydrothieno pyridine nucleus as an important core .

properties

IUPAC Name |

5-benzoyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c17-14(10-4-2-1-3-5-10)16-7-6-12-11(9-16)8-13(20-12)15(18)19/h1-5,8H,6-7,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFBWDLQHRNMEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)C(=O)O)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665974.png)

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2665977.png)

![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2665986.png)

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2665988.png)

![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2665990.png)

![ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2665992.png)